
3,3'-Bis(trifluoromethyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Bis(trifluoromethyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 3,3’-Bis(trifluoromethyl)-2,2’-bipyridine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Bis(trifluoromethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Applications De Recherche Scientifique
3,3’-Bis(trifluoromethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 3,3’-Bis(trifluoromethyl)-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Known for its antimicrobial properties.
3,3’-Bis(trifluoromethyl)benzophenone: Used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
3,3’-Bis(trifluoromethyl)-2,2’-bipyridine is unique due to its bipyridine structure combined with trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for forming metal complexes, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H6F6N2 |
|---|---|
Poids moléculaire |
292.18 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-2-[3-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-1-5-19-9(7)10-8(12(16,17)18)4-2-6-20-10/h1-6H |
Clé InChI |
RELBSBDJUQASJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=C(C=CC=N2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)

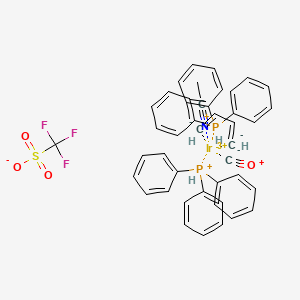

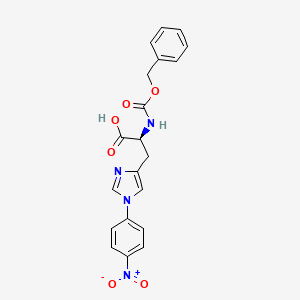

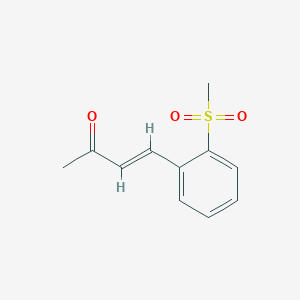
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
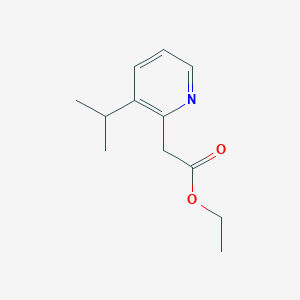

![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
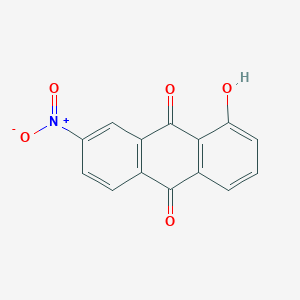
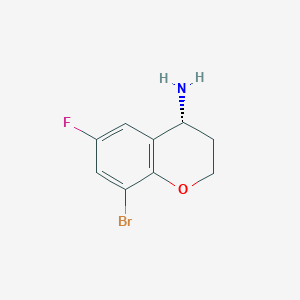
![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)
